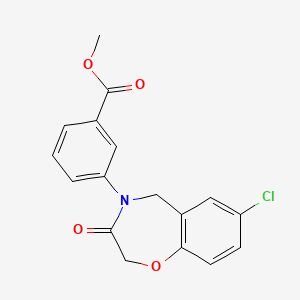
methyl 3-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is an organic compound belonging to the benzoxazepine family. These compounds are known for their diverse biological activities and are often utilized in the development of pharmaceuticals. The structure of this compound features a benzoxazepine core, which is further substituted with a chlorine atom and a benzoate ester group. This particular arrangement endows the compound with unique properties that can be harnessed for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of 7-chloro-1,4-benzoxazepin-3-one. This is typically achieved by cyclization of 2-aminophenol with a suitable chlorinated benzoyl chloride under acidic conditions.
Formation of the Benzoate Ester: : The resultant intermediate is then reacted with methyl 3-bromobenzoate. This is usually done in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Bulk Production: : For industrial-scale production, a continuous flow reactor may be used to facilitate the efficient synthesis of this compound. The controlled environment of the flow reactor ensures consistency in product quality and yield.
Purification: : The crude product is purified using column chromatography or recrystallization from appropriate solvents to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitution, particularly at the chloro substituent, leading to various derivatives.
Reductive Transformations: : Reduction of the ketone group can lead to the formation of alcohol derivatives.
Hydrolysis: : The ester functionality can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Hydrogenation: : Palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere.
Nucleophilic Substitution: : Sodium alkoxides or thiolates in polar aprotic solvents.
Hydrolysis: : Aqueous sodium hydroxide or sulfuric acid under reflux conditions.
Major Products
Alcohol Derivatives: : From reduction reactions.
Carboxylic Acids: : From ester hydrolysis.
Aromatic Substituents: : From nucleophilic substitutions.
Scientific Research Applications
Methyl 3-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate has found use in various fields:
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential antimicrobial and antiviral properties.
Medicine: : Investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its benzoxazepine core.
Industry: : Applied in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action for this compound largely depends on the specific application:
Biological Activity: : The benzoxazepine core is known to interact with various enzymes and receptors in the body. For example, it can inhibit certain enzymes, thereby modulating biochemical pathways.
Molecular Targets: : Potential targets include neurotransmitter receptors in the nervous system, which may explain its relevance in neurological drug research.
Pathways: : Inhibition or activation of specific signaling pathways that control cell growth, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(7-chloro-2-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate: : Differs in the oxidation state of the ketone group.
7-Chloro-2,3-dihydro-1,4-benzoxazepine derivatives: : Various substitutions on the benzoxazepine core result in different biological activities.
Benzodiazepines: : Another class of compounds with a similar azepine ring but different pharmacological properties.
Unique Features
The combination of these structural elements makes the compound a versatile candidate for further research and application in various scientific domains.
Properties
IUPAC Name |
methyl 3-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-22-17(21)11-3-2-4-14(8-11)19-9-12-7-13(18)5-6-15(12)23-10-16(19)20/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSWLGYVHDEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














